![molecular formula C8H10BrNO2S B3260414 N-(4-bromo-2-methylphenyl)methanesulfonamide CAS No. 330468-71-8](/img/structure/B3260414.png)
N-(4-bromo-2-methylphenyl)methanesulfonamide
Overview
Description
N-(4-bromo-2-methylphenyl)methanesulfonamide is a chemical compound with the CAS Number: 330468-71-8 . It has a molecular weight of 264.14 . The IUPAC name for this compound is N-(4-bromo-2-methylphenyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for N-(4-bromo-2-methylphenyl)methanesulfonamide is 1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
N-(4-bromo-2-methylphenyl)methanesulfonamide is a solid at room temperature . It has a melting point of 139-140°C . The compound’s molecular formula is C8H10BrNO2S .Scientific Research Applications
Computational and Structural Studies
Density Functional Theory (DFT) Investigations : A study conducted by Karabacak, Cinar, and Kurt (2010) employed DFT to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and its derivatives. This research provides insight into the electronic structure and properties of such compounds, serving as a foundational step for further applications in material science and molecular engineering (Karabacak, Cinar, & Kurt, 2010).
X-Ray Diffraction Analysis : Mphahlele and Maluleka (2021) described a one-pot synthesis method leading to N-(2-cyanophenyl)disulfonamides, characterized by various spectroscopic techniques and X-ray diffraction. Their work not only sheds light on the structural aspects of these compounds but also on the efficiency of synthesis methods that can be applied to related sulfonamide derivatives (Mphahlele & Maluleka, 2021).
Synthesis and Chemical Reactivity
Pd-Catalyzed Cross-Coupling : Rosen et al. (2011) reported a high-yielding, Pd-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides, eliminating concerns over genotoxic impurities. This technique is crucial for the synthesis of complex organic compounds, including pharmaceuticals, highlighting the utility of methanesulfonamide derivatives in organic synthesis (Rosen et al., 2011).
Chemoselective N-Acylation : Kondo et al. (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating good chemoselectivity in N-acylation reactions. Their research contributes significantly to the field of synthetic chemistry, offering a method for selective functionalization of amides (Kondo et al., 2000).
Safety and Hazards
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZNYCBPKRPFAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.